endo-BCN-PEG12-NHS ester
Overview
Description
endo-BCN-PEG12-NHS ester is a water-soluble polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester group and a bicyclo[6.1.0]non-4-yne (BCN) group. This compound is primarily used for labeling primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group enables copper-free click chemistry with azide-attached molecules .
Mechanism of Action
Target of Action
The primary targets of the endo-BCN-PEG12-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their detection and analysis in various biochemical applications.
Mode of Action
The this compound interacts with its targets through a process known as copper-free click chemistry . This compound contains an NHS ester group and a BCN group. The NHS ester group reacts with the primary amines of proteins and other amine-containing molecules to form stable amide bonds . The BCN group can then undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules .
Biochemical Pathways
The this compound is involved in the biochemical pathway of protein labeling and detection. By labeling proteins and other amine-containing molecules, it allows for the study of these molecules’ roles in various biological processes . Furthermore, as a component of PROTACs (Proteolysis-Targeting Chimeras), it can be used to selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility in aqueous media . This property can enhance its bioavailability, allowing it to effectively reach and interact with its targets.
Result of Action
The primary result of the action of this compound is the labeling of proteins and other amine-containing molecules . This labeling allows for the detection and analysis of these molecules, facilitating the study of their roles in various biological processes. Additionally, when used in the synthesis of PROTACs, it can lead to the selective degradation of target proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . .
Biochemical Analysis
Biochemical Properties
Endo-BCN-PEG12-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome. The NHS ester group of this compound reacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules, forming stable amide bonds. The BCN group undergoes SPAAC with azide-tagged biomolecules, facilitating the conjugation of various functional groups .
Cellular Effects
This compound influences various cellular processes by enabling the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins. For example, PROTACs synthesized using this compound can degrade oncogenic proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The ability to selectively degrade target proteins allows for precise control over cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The NHS ester group reacts with primary amines on target proteins or other biomolecules, forming stable amide bonds. The BCN group undergoes SPAAC with azide-containing molecules, enabling the conjugation of the PROTAC to the target protein. This conjugation recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein, modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that PROTACs synthesized using this compound can maintain their efficacy in degrading target proteins over time. The stability and degradation of the compound can influence its long-term effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the degradation of target proteins, leading to desired therapeutic effects. At high doses, this compound may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular functions. Threshold effects have been observed, where a minimum dosage is required to achieve significant protein degradation .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This interaction can affect metabolic flux and metabolite levels, as the degradation of key regulatory proteins can influence various metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and bioavailability, allowing it to efficiently reach target sites. The BCN and NHS ester groups facilitate its conjugation to biomolecules, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its activity. For example, PROTACs synthesized using this compound can localize to the cytoplasm or nucleus, depending on the target protein and the nature of the conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG12-NHS ester typically involves the conjugation of a BCN group to a PEG chain, followed by the introduction of an NHS ester group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reaction is carried out under mild conditions to preserve the functional groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually purified through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG12-NHS ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of click chemistry. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents under ambient conditions, without the need for copper catalysts .
Major Products Formed: The major products formed from the reaction of this compound with azide-containing molecules are stable triazole-linked conjugates. These conjugates are widely used in various bioconjugation and labeling applications .
Scientific Research Applications
Chemistry: In chemistry, endo-BCN-PEG12-NHS ester is used as a versatile linker for the synthesis of complex molecules and polymers. Its ability to undergo click chemistry reactions makes it a valuable tool for constructing well-defined macromolecular architectures .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. It is particularly useful for conjugating proteins, peptides, and oligonucleotides, enabling the study of biological processes at the molecular level .
Medicine: In medicine, this compound is employed in the development of targeted drug delivery systems and diagnostic agents. Its ability to form stable conjugates with biomolecules enhances the specificity and efficacy of therapeutic and diagnostic applications .
Industry: In industrial applications, this compound is used in the production of advanced materials and coatings. Its unique chemical properties enable the development of materials with enhanced performance and functionality .
Comparison with Similar Compounds
Similar Compounds:
- endo-BCN-PEG8-NHS ester
- endo-BCN-PEG4-NHS ester
- endo-BCN-PEG2-NHS ester
Uniqueness: Compared to similar compounds, endo-BCN-PEG12-NHS ester offers a longer PEG spacer, which enhances its solubility and flexibility. This makes it particularly suitable for applications requiring high aqueous solubility and minimal steric hindrance .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBETWWKNNXABHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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